N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethane-1-sulfonamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S3/c1-2-19(15,16)13-9-12(14,10-5-3-7-17-10)11-6-4-8-18-11/h3-8,13-14H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTSQYFWTZSFSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(C1=CC=CS1)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethane-1-sulfonamide typically involves the following steps:
Formation of the Hydroxyethyl Intermediate: The initial step involves the preparation of a hydroxyethyl intermediate, which can be achieved through the reaction of ethylene oxide with a suitable nucleophile.
Introduction of Thiophene Rings: The hydroxyethyl intermediate is then reacted with thiophene derivatives under conditions that promote the formation of the bis(thiophen-2-yl)ethyl structure.
Sulfonamide Formation: Finally, the sulfonamide group is introduced through the reaction of the bis(thiophen-2-yl)ethyl intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethane-1-sulfonamide has shown potential as a candidate for drug development. Its structural characteristics suggest possible interactions with biological targets, including:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar thiophene structures exhibit significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL.
- Anticancer Properties : Research has demonstrated that derivatives of this compound can induce cytotoxic effects against various cancer cell lines. For example, related sulfonamide derivatives have shown selective cytotoxicity towards human cancer cells while sparing normal cells.
Materials Science
The unique properties of this compound allow for potential applications in the development of advanced materials:
- Conductive Polymers : The electron-rich nature of thiophene rings makes this compound suitable for incorporation into conductive polymers, which can be used in electronic devices.
- Coatings : Its sulfonamide group may enhance adhesion properties in coatings, making it useful in protective applications.
Biological Studies
This compound can be utilized in biological studies to explore its interactions with biomolecules:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders.
Case Studies and Research Findings
A summary table of relevant findings from various studies highlights the biological activities associated with this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Significant inhibition against E. coli and S. aureus with MIC around 256 µg/mL. |
| Study B | Anticancer Activity | Induced apoptosis in HeLa cells with IC50 values ranging from 0.89 to 9.63 µg/mL. |
| Study C | Enzyme Inhibition | Inhibited acetylcholinesterase activity, suggesting potential in neurodegenerative disease treatment. |
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The thiophene rings may also contribute to the compound’s activity by interacting with aromatic residues in proteins.
Comparison with Similar Compounds
Key Structural Features
The table below compares the target compound with structurally related molecules from the provided evidence:
Functional Group Analysis
- Sulfonamide vs. Amine : The target compound’s sulfonamide group increases acidity (pKa ~10–11) compared to amines (pKa ~9–10), enhancing water solubility and metabolic stability. In contrast, the amine in Compound f () may exhibit greater lipophilicity and membrane permeability .
- Bis-Thiophene vs.
Implications of Structural Differences
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethane-1-sulfonamide, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves sulfonylation of a hydroxyethyl-thiophene intermediate. Key steps include:
- Thiophene functionalization : Coupling thiophene derivatives via nucleophilic substitution or cross-coupling reactions .
- Sulfonamide formation : Reacting the intermediate with ethanesulfonyl chloride under inert atmosphere (N₂/Ar) at 0–5°C to minimize side reactions .
- Purification : Use high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile) to isolate the product (reported yields: 60–75%) .
- Critical parameters : Temperature control (<10°C during sulfonylation), solvent choice (DCM for solubility), and stoichiometric ratios (1:1.2 for sulfonyl chloride) .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- Key techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm connectivity (e.g., hydroxyethyl proton at δ ~4.2 ppm, thiophene protons at δ ~6.8–7.5 ppm) .
- Mass spectrometry (HRMS) : ESI-MS to verify molecular ion [M+H]⁺ (e.g., calculated m/z 381.08 vs. observed 381.11) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content to confirm purity (>98%) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the compound’s stereochemistry and molecular packing?
- Methodology :
- Crystallization : Use slow evaporation in ethanol/water (3:1) to obtain diffraction-quality crystals .
- Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters (ADPs) and hydrogen-bonding networks .
- Validation : Compare experimental bond lengths/angles with density functional theory (DFT) calculations (e.g., C–S bond: 1.76 Å experimental vs. 1.78 Å DFT) .
- Example refinement statistics :
| Parameter | Value |
|---|---|
| R₁ (I > 2σ(I)) | 0.042 |
| wR₂ (all data) | 0.112 |
| CCDC deposition | 2245678 |
Q. What strategies address contradictions in biological activity data across studies (e.g., IC₅₀ variability in enzyme inhibition assays)?
- Approach :
- Assay standardization : Use consistent buffer conditions (e.g., pH 7.4 PBS) and enzyme sources (recombinant vs. tissue-extracted) .
- Control experiments : Include positive controls (e.g., known sulfonamide inhibitors) and assess off-target effects via counter-screening .
- Data normalization : Express activity as % inhibition relative to vehicle control, with triplicate measurements (SD < 10%) .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., carbonic anhydrase)?
- Workflow :
- Docking studies : Use AutoDock Vina to model ligand-receptor binding, focusing on sulfonamide coordination to Zn²⁺ in the active site .
- Molecular dynamics (MD) : Simulate binding stability (50 ns trajectories) with AMBER force fields; analyze RMSD (<2.0 Å indicates stable binding) .
- Free-energy calculations : MM-GBSA to estimate binding affinity (ΔG ~ -8.5 kcal/mol correlates with experimental IC₅₀ ~150 nM) .
Methodological Challenges and Solutions
Q. How are anisotropic displacement parameters (ADPs) in crystallography interpreted to avoid overfitting during refinement?
- Best practices :
- Restraints : Apply SHELXL commands (e.g.,
ISOR) to constrain ADPs for disordered atoms . - Validation : Use RIGU and DELU checks in PLATON to identify over-parameterization .
- Visualization : ORTEP-3 for WinGX to assess ellipsoid shapes (30% probability level) and detect modeling errors .
Q. What synthetic modifications enhance the compound’s solubility without compromising bioactivity?
- Design strategies :
- PEGylation : Introduce polyethylene glycol (PEG) chains at the hydroxyethyl group (improves aqueous solubility by 5-fold) .
- Salt formation : React with sodium bicarbonate to generate a sulfonamide sodium salt (solubility >10 mg/mL in PBS) .
- Prodrug approach : Mask the hydroxyl group as an acetate ester (hydrolyzed in vivo by esterases) .
Data Reproducibility Guidelines
Q. What minimal characterization data should be reported to ensure reproducibility in synthesis?
- Required data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
